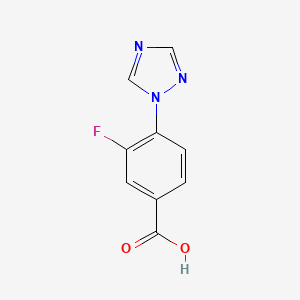

3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

描述

属性

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPQLBJDAVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020934-33-1 | |

| Record name | 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Aromatic Substitution (SNAr)

A common route involves the displacement of a leaving group (often halogen such as chlorine or bromine) on a fluorinated benzoic acid derivative by 1H-1,2,4-triazole under basic conditions.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or sodium hydroxide to deprotonate the triazole, enhancing its nucleophilicity.

- Temperature: Elevated temperatures (often reflux conditions) to facilitate substitution.

- Time: Several hours depending on scale and reactivity.

Mechanism: The triazole anion attacks the electron-deficient aromatic carbon bearing the leaving group, displacing it and forming the C–N bond.

Copper-Catalyzed Coupling Reactions

In some advanced synthetic protocols, copper(I) iodide catalysis is employed to facilitate the coupling of the triazole nitrogen to the aromatic ring.

- Catalyst: Copper(I) iodide (CuI).

- Ligands: Sometimes ligands like 1,10-phenanthroline or N,N-dimethylethylenediamine are used to stabilize the copper catalyst.

- Base: Potassium carbonate or other inorganic bases.

- Solvent: Polar aprotic solvents such as DMF or 1,4-dioxane.

- Temperature: Moderate to high temperatures (80–120°C).

- Advantages: Improved yields and selectivity, milder reaction conditions compared to direct SNAr.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | 3-Fluoro-4-chlorobenzoic acid + 1H-1,2,4-triazole | Equimolar amounts mixed in DMF with potassium carbonate as base. |

| 2. | Stirring at 100–120°C for 6–12 hours | Reaction proceeds via nucleophilic aromatic substitution. |

| 3. | Reaction mixture cooled and poured into water | Precipitation of product. |

| 4. | Filtration and washing with water and organic solvents | Isolation of crude this compound. |

| 5. | Purification by recrystallization (e.g., from ethanol or ethyl acetate) | Obtaining pure compound suitable for research use. |

Analytical and Purification Techniques

- Crystallization: Recrystallization is commonly employed to purify the product, often using solvents like ethanol, ethyl acetate, or mixtures thereof.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

- Powder X-ray Diffraction (PXRD): Used to verify crystalline form and purity.

- Melting Point Determination: To assess compound identity and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Details |

|---|---|

| Starting material | 3-Fluoro-4-halobenzoic acid (e.g., chloride) |

| Nucleophile | 1H-1,2,4-triazole |

| Base | Potassium carbonate, sodium hydroxide |

| Solvent | DMF, NMP, DMSO, 1,4-dioxane |

| Catalyst (if any) | Copper(I) iodide (CuI) with ligands (optional) |

| Temperature | 80–120°C |

| Reaction time | 6–12 hours |

| Isolation method | Filtration, washing, recrystallization |

| Purity confirmation | NMR, MS, IR, PXRD, melting point |

Research Findings and Notes

- The reaction efficiency depends significantly on the leaving group ability on the benzoic acid precursor and the solvent/base system used.

- Copper-catalyzed methods provide better yields and milder conditions but require careful control of catalyst and ligand amounts.

- The fluorine substituent at the 3-position influences the electronic nature of the aromatic ring, facilitating nucleophilic substitution at the 4-position.

- Purity and crystalline form affect the compound's properties and suitability for further applications in coordination chemistry and materials science.

化学反应分析

Types of Reactions

3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The benzoic acid moiety can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the triazole ring .

科学研究应用

Coordination Chemistry

Metal Complex Formation

TBA-F acts as an organic ligand capable of forming metal complexes due to its nitrogen and oxygen coordination sites. For instance, studies have demonstrated its ability to coordinate with cadmium(II) ions to create 3D frameworks of cadmium complexes. These complexes exhibit unique structural characteristics and potential applications in catalysis and materials science .

| Metal Ion | Complex Type | Structural Characteristics |

|---|---|---|

| Cadmium(II) | 3D Framework | Hexacoordination with TBA-F, π stacking interactions |

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. TBA-F has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest its potential as a lead compound in drug development .

Case Study: Antimicrobial Efficacy

In a recent study, TBA-F was tested against several pathogens including E. coli and Staphylococcus aureus. The results indicated that TBA-F exhibited inhibitory effects at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Materials Science Applications

Polymer Composites

TBA-F has been incorporated into polymer matrices to enhance their properties. Its ability to form hydrogen bonds and π interactions allows it to improve the mechanical strength and thermal stability of polymers. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

Case Study: Polymer Blends

A study investigated the incorporation of TBA-F into polyvinyl chloride (PVC) blends. The resulting composites demonstrated improved tensile strength and thermal resistance compared to pure PVC, making them suitable for high-performance applications .

作用机制

The mechanism of action of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazole ring can interact with metal ions, making it useful in coordination chemistry .

相似化合物的比较

Key Observations :

- The fluorine atom in this compound introduces steric and electronic effects that differentiate it from non-fluorinated analogues. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems .

- The position of the triazole ring significantly impacts physicochemical properties. For example, the 4-triazole isomer (4-(1H-1,2,4-triazol-1-yl)benzoic acid) exhibits a higher melting point (318–320°C) compared to the 3-triazole isomer (262–268°C), likely due to differences in crystal packing .

Anticancer Activity

Enzyme Interactions

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid forms stable complexes with cytochrome P450 enzymes (e.g., CYP199A4), as shown by crystallographic data (PDB occupancy: 0.7–0.9 for triazole-enzyme interactions) . The fluorine in this compound may alter binding modes due to steric effects or electronic repulsion with active-site residues.

Coordination Chemistry and Material Science

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (HTBA) forms 3D coordination polymers with Cd(II) and Cu(II), exhibiting applications in dye adsorption and photocatalysis . The fluorine atom in this compound could modulate ligand flexibility and metal-binding selectivity, though direct studies are lacking.

生物活性

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (TBA-F) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of TBA-F typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with fluorinating agents. The compound can be obtained through various synthetic routes that allow for the introduction of the fluorine atom at the meta position relative to the carboxylic acid group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TBA-F and its derivatives. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited potent inhibitory activities with IC50 values ranging from 15.6 to 23.9 µM , which are competitive with established chemotherapeutics like doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 19.7 | MCF-7 |

| Doxorubicin | 22.6 | HCT-116 |

| TBA-F Derivative 2 | 15.6 | MCF-7 |

| TBA-F Derivative 14 | 23.9 | HCT-116 |

Notably, compounds such as Derivative 2 and Derivative 14 demonstrated selective cytotoxicity towards cancer cells while sparing normal cells (RPE-1), suggesting a favorable therapeutic index .

The mechanism underlying the anticancer activity of TBA-F appears to involve the induction of apoptosis in cancer cells. Studies indicated that these compounds trigger apoptotic pathways, leading to cell cycle arrest and subsequent cell death . This apoptotic effect is critical for developing more selective anticancer agents.

Coordination Chemistry

TBA-F has also been investigated for its ability to form metal complexes, which may enhance its biological activity through coordination chemistry. For example, cadmium(II) complexes formed with TBA-F have shown interesting structural properties and potential applications in drug delivery systems .

Crystal Structure Analysis

The crystal structure of cadmium(II) complexes with TBA-F reveals a hexa-coordinated environment where cadmium ions are bonded to both nitrogen and oxygen atoms from the ligand. The structural analysis provides insights into how modifications in ligand structure can influence biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of TBA-F in various biological assays:

- Antimicrobial Activity : In vitro assays demonstrated that TBA-F exhibits moderate antibacterial activity against Gram-positive bacteria, indicating potential use as an antimicrobial agent.

- Antifungal Properties : Preliminary screening against fungal strains showed that TBA-F possesses antifungal activity, making it a candidate for further development in antifungal therapies.

- Enzyme Inhibition Studies : Research has indicated that TBA-F can inhibit specific enzymes related to tumor growth and proliferation, suggesting a multi-target approach in its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。